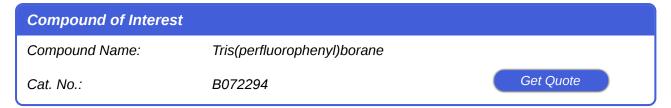


# Comparing Lewis acidity of B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> vs BF<sub>3</sub> and BCl<sub>3</sub>

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A Comparative Guide to the Lewis Acidity of B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>, BF<sub>3</sub>, and BCl<sub>3</sub>

#### Introduction

Trivalent boron compounds are archetypal Lewis acids, characterized by an electron-deficient boron center with a vacant p-orbital, making them potent electron-pair acceptors. This property makes them indispensable as catalysts and reagents in a vast array of chemical transformations. Among the most studied boranes are boron trifluoride (BF $_3$ ), boron trichloride (BCl $_3$ ), and tris(pentafluorophenyl)borane (B(C $_6$ F $_5$ ) $_3$ ). While a simple consideration of electronegativity would suggest BF $_3$  to be the strongest Lewis acid, the experimentally determined order is surprisingly different. This guide provides an objective comparison of the Lewis acidity of these three compounds, supported by quantitative data, detailed experimental protocols, and an explanation of the underlying electronic and steric factors.

## **Quantitative Comparison of Lewis Acidity**

The strength of a Lewis acid can be quantified using various experimental and computational methods. The most common scales include the Gutmann-Beckett Acceptor Number (AN) and the computationally derived Fluoride Ion Affinity (FIA). The data for  $B(C_6F_5)_3$ ,  $BF_3$ , and  $BCl_3$  are summarized below.



Lewis Acid	Substituent	Acceptor Number	Fluoride Ion Affinity (FIA) (kJ/mol)²
BF <sub>3</sub>	-F	89	~340-360
BCl <sub>3</sub>	-Cl	96.6	>360 ± 42
B(C <sub>6</sub> F <sub>5</sub> ) <sub>3</sub>	-C <sub>6</sub> F <sub>5</sub>	82	~450-480

<sup>1</sup>Higher AN values indicate greater Lewis acidity as determined by the Gutmann-Beckett method. <sup>2</sup>FIA is the negative enthalpy of the gas-phase reaction between a Lewis acid and a fluoride ion; a more positive value indicates stronger Lewis acidity. It is important to note that FIA values are typically derived from quantum chemical calculations.

# Experimental and Computational Protocols Gutmann-Beckett Method

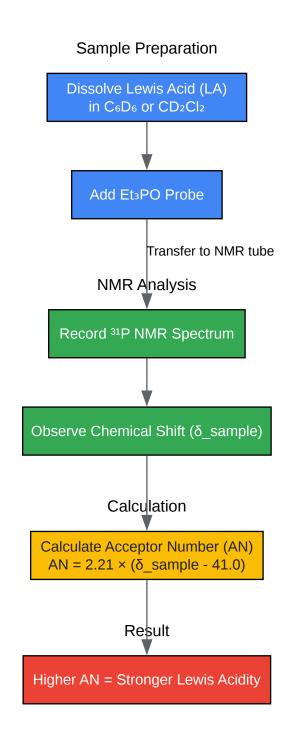
The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a substance in a solution. It utilizes triethylphosphine oxide (Et₃PO) as a probe molecule, which features a Lewis basic oxygen atom.

#### **Experimental Workflow:**

- A solution of the Lewis acid to be tested is prepared in a weakly Lewis acidic solvent, such
  as deuterated benzene (C<sub>6</sub>D<sub>6</sub>) or dichloromethane (CD<sub>2</sub>Cl<sub>2</sub>).
- Triethylphosphine oxide (Et₃PO) is added to this solution.
- The <sup>31</sup>P Nuclear Magnetic Resonance (NMR) spectrum of the solution is recorded.
- The interaction between the Lewis acid and the basic oxygen atom of Et₃PO causes a downfield shift (deshielding) in the <sup>31</sup>P NMR signal of Et₃PO compared to its signal in a noncoordinating solvent like hexane.
- The Acceptor Number (AN) is calculated from the observed chemical shift ( $\delta$ \_sample) using the following formula: AN = 2.21 × ( $\delta$  sample 41.0), where 41.0 ppm is the chemical shift



of Et<sub>3</sub>PO in hexane (AN = 0) and the scaling factor is derived from the chemical shift of Et<sub>3</sub>PO in the presence of the strong Lewis acid SbCl<sub>5</sub> (AN = 100). A higher AN value corresponds to a stronger Lewis acid.



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Caption: Workflow for the Gutmann-Beckett method.



### Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion (F<sup>-</sup>).

$$LA(g) + F^{-}(g) \rightarrow [LA-F]^{-}(g) FIA = -\Delta H$$

A more positive FIA value indicates a stronger affinity for the fluoride ion and thus, a stronger Lewis acid.

#### Computational Protocol:

- The three-dimensional structures of the Lewis acid and its corresponding fluoride adduct are optimized using quantum chemical methods, such as Density Functional Theory (DFT).
- The electronic energies and thermal corrections to the enthalpy are calculated for both the optimized Lewis acid and the fluoride adduct.
- To achieve high accuracy and avoid the complexities of calculating the energy of a "naked" fluoride ion, isodesmic reactions are often employed. This involves using a reference Lewis acid with a well-established experimental or high-level computed FIA (e.g., COF<sub>2</sub> or Me<sub>3</sub>Si<sup>+</sup>).
- The FIA of the Lewis acid of interest is then calculated relative to the reference compound, which minimizes computational errors.

# **Factors Influencing Lewis Acidity**

The observed trend in Lewis acidity (BCl<sub>3</sub> > BF<sub>3</sub>) is counterintuitive based on the high electronegativity of fluorine. This anomaly, along with the potent acidity of B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>, can be explained by a combination of electronic and steric factors.

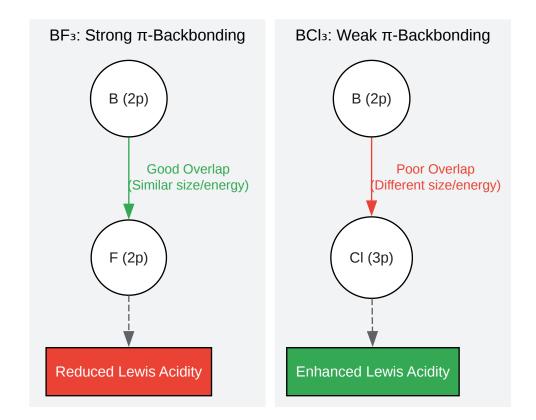
### The Case of BF<sub>3</sub> vs. BCl<sub>3</sub>: The Role of $\pi$ -Backbonding

The prevailing explanation for BF $_3$  being a weaker Lewis acid than BCI $_3$  involves the concept of  $\pi$ -backbonding. In boron trihalides, the lone pairs of electrons on the halogen atoms can be donated back to the empty p-orbital of the boron atom. This interaction has a stabilizing effect, reducing the electron deficiency of the boron center and thus its Lewis acidity.



- In BF<sub>3</sub>: The π-backbonding is particularly effective. The participating p-orbitals of boron and fluorine (both in the second period) are of similar size and energy, leading to good orbital overlap. This delocalizes the electron density from the fluorine atoms to the boron, partially satisfying its electron deficiency.
- In BCl<sub>3</sub>: The p-orbitals of chlorine (third period) are larger and more diffuse than the boron p-orbital. This results in poorer orbital overlap and consequently, weaker π-backbonding. The boron atom in BCl<sub>3</sub> therefore remains more electron-deficient and is a stronger Lewis acid.

Another critical factor is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Calculations have shown that BCl<sub>3</sub> possesses a lower-lying LUMO compared to BF<sub>3</sub>. A lower LUMO energy makes the molecule a better electron acceptor, enhancing its covalent interactions with a Lewis base and leading to stronger adduct formation.



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Caption: Orbital overlap and its effect on Lewis acidity.

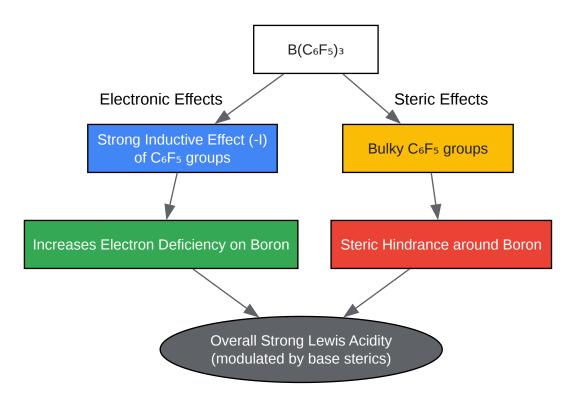




## Tris(pentafluorophenyl)borane: B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>

 $B(C_6F_5)_3$  is a powerful Lewis acid due to the strong electron-withdrawing nature of the three pentafluorophenyl rings.

- Inductive Effect: The highly electronegative fluorine atoms on the phenyl rings pull electron
  density away from the boron center via the sigma framework. This powerful inductive effect (l) greatly increases the electron deficiency of the boron atom, making it a very strong Lewis
  acid.
- Steric Effects: The bulky C<sub>6</sub>F<sub>5</sub> groups create a sterically hindered environment around the boron atom. This steric bulk can influence its interaction with Lewis bases. For instance, the Gutmann-Beckett method, which uses the relatively bulky Et<sub>3</sub>PO probe, gives a lower Acceptor Number (AN=82) for B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> than for BF<sub>3</sub> (AN=89). This is likely an underestimation of its intrinsic Lewis acidity due to steric hindrance preventing optimal interaction with the probe. In contrast, the FIA, which calculates the affinity for the very small F<sup>-</sup> ion, shows B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> to be a significantly stronger Lewis acid than both BF<sub>3</sub> and BCl<sub>3</sub>.



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Caption: Factors influencing the Lewis acidity of B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>.



## Conclusion

A direct comparison of the Lewis acidity of  $B(C_6F_5)_3$ ,  $BF_3$ , and  $BCl_3$  reveals a nuanced interplay of electronic and steric factors that defies simple predictions based on electronegativity.

- BF<sub>3</sub> is a weaker Lewis acid than BCl<sub>3</sub> due to effective  $\pi$ -backbonding from fluorine to boron, which alleviates the electron deficiency of the boron center.
- BCl<sub>3</sub> is a stronger Lewis acid than BF<sub>3</sub> because of less efficient  $\pi$ -backbonding and a lower energy LUMO, making its boron center more electrophilic.
- B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> is an exceptionally strong Lewis acid, surpassing both BF<sub>3</sub> and BCl<sub>3</sub> in intrinsic acidity as measured by FIA. This is attributed to the powerful electron-withdrawing inductive effect of the three C<sub>6</sub>F<sub>5</sub> groups. However, its reactivity can be modulated by steric hindrance, and experimental methods using bulky probes may underestimate its true Lewis acidity.

The choice of Lewis acid for a particular application in research or drug development must therefore consider not only the intrinsic acidity but also the steric profile of both the Lewis acid and the interacting substrate or reagent.

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